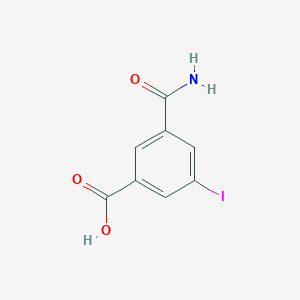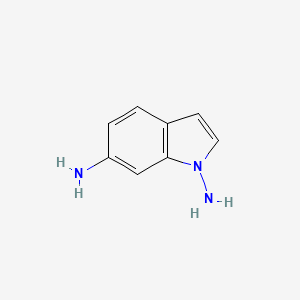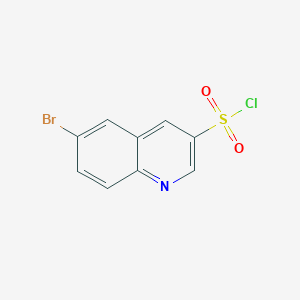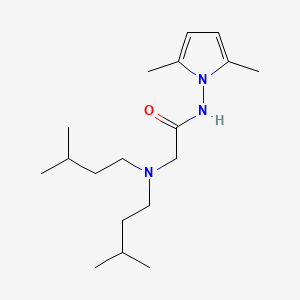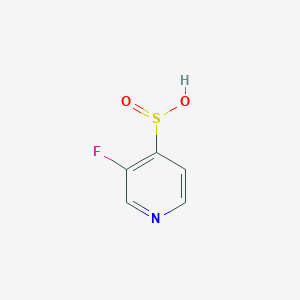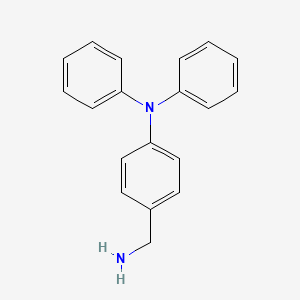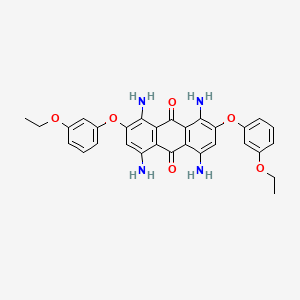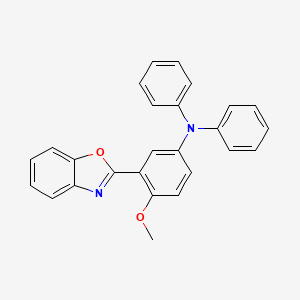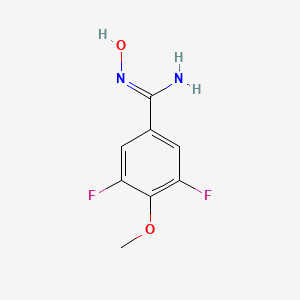
3,5-Difluoro-n'-hydroxy-4-methoxybenzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide is an aromatic organic compound with the chemical formula C8H8F2N2O2 and a molecular weight of 202.2 g/mol. It is a white to light yellow crystalline powder, soluble in dimethyl sulfoxide (DMSO), and sparingly soluble in methanol and ethanol. This compound is a carboximidamide derivative and has been reported to possess various biological activities, such as anticancer, antiviral, and antioxidant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide involves the reaction of 2,5-difluoroaniline with 4-methoxy-1,2-benzenediamine in the presence of a carboxylic acid derivative, such as methyl chloroformate or ethyl chloroformate. The reaction typically occurs under mild conditions, and the product can be purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including anticancer, antiviral, and antioxidant properties.
Medicine: Potential use in developing new drugs due to its biological activities.
Industry: Possible applications in materials science and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, its anticancer activity may involve inducing apoptosis in cancer cells, while its antiviral activity may involve inhibiting viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: An imidazolinone fluorophore used in biochemical studies.
3,5-Difluoro-2-hydroxy-4-methoxybenzaldehyde: Another fluorinated aromatic compound with different functional groups.
Uniqueness
3,5-Difluoro-n’-hydroxy-4-methoxybenzene-1-carboximidamide is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C8H8F2N2O2 |
|---|---|
Poids moléculaire |
202.16 g/mol |
Nom IUPAC |
3,5-difluoro-N'-hydroxy-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(11)12-13/h2-3,13H,1H3,(H2,11,12) |
Clé InChI |
UUULMAXFZFBMSV-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1F)/C(=N/O)/N)F |
SMILES canonique |
COC1=C(C=C(C=C1F)C(=NO)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


